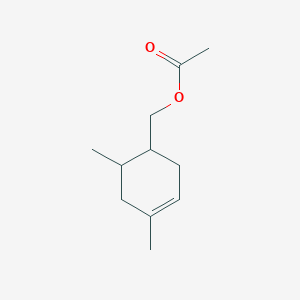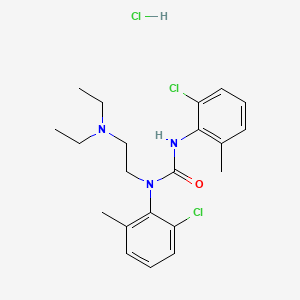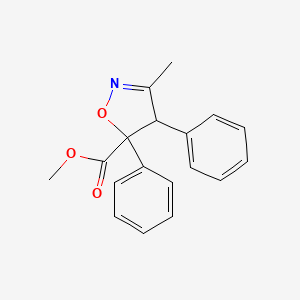
Dibutylnaphthalene-1-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, characterized by the presence of two butyl groups and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of dibutylnaphthalene. The process typically involves the reaction of dibutylnaphthalene with a sulfonating agent such as chlorosulfonic acid or oleum. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and advanced purification techniques, such as solvent extraction and fractional distillation, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalenethiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonates, naphthalenethiol derivatives, and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Dibutylnaphthalene-1-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which dibutylnaphthalene-1-sulphonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The compound can act as a proton donor, facilitating acid-catalyzed reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved in its action include protonation, complexation, and nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-sulfonic acid: A simpler analog with a single sulfonic acid group.
Dinonylnaphthalene sulfonic acid: A related compound with longer alkyl chains.
Naphthalene-2-sulfonic acid: An isomer with the sulfonic acid group at a different position.
Uniqueness: Dibutylnaphthalene-1-sulphonic acid is unique due to the presence of two butyl groups, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.
Eigenschaften
CAS-Nummer |
63681-55-0 |
|---|---|
Molekularformel |
C18H24O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,3-dibutylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
QZEDXQFZACVDJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


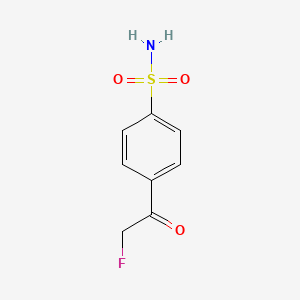
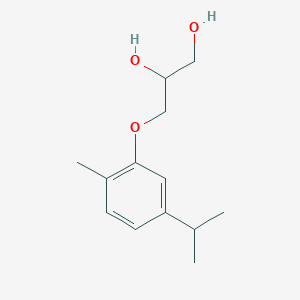
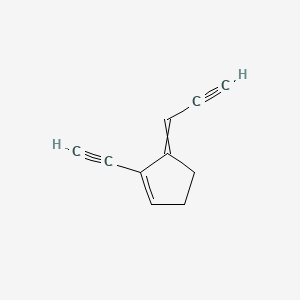
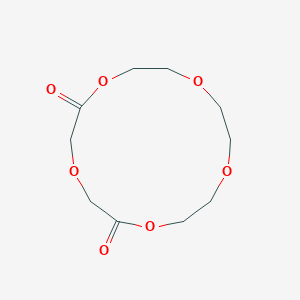

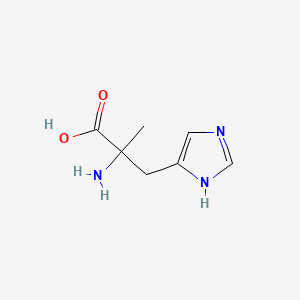
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)
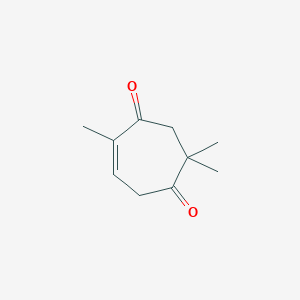
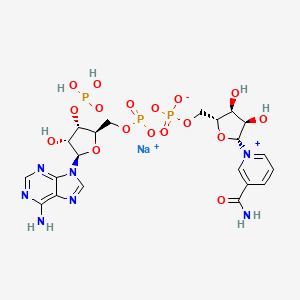
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
